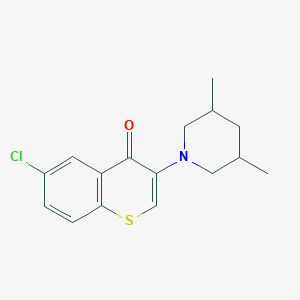
6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one, commonly referred to as CDPT-1, is an organic compound belonging to the class of thiochromenones. It is a yellow-orange solid that is soluble in organic solvents and has a molecular formula of C12H17ClN2OS. CDPT-1 is of particular interest to scientists due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
CDPT-1 has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, CDPT-1 has been studied for its potential anti-inflammatory, anti-cancer, and anti-fungal properties. In agrochemicals, CDPT-1 has been studied as a potential pesticide and herbicide. In materials science, CDPT-1 has been studied as a potential polymerization catalyst and as a component of organic solar cells.
Mechanism of Action
The exact mechanism of action of CDPT-1 is not yet fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. It is also believed that its anti-cancer properties are due to its ability to induce apoptosis and inhibit the growth of tumor cells. Its anti-fungal properties are thought to be due to its ability to inhibit the growth of fungal cells.
Biochemical and Physiological Effects
CDPT-1 has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis, inhibit the growth of tumor cells, and inhibit the growth of fungal cells. It has also been found to have antioxidant properties, and to inhibit the formation of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantages of using CDPT-1 in laboratory experiments are its low cost, easy availability, and low toxicity. In addition, its potential applications in pharmaceuticals, agrochemicals, and materials science make it an attractive choice for research. However, its exact mechanism of action is still not fully understood, and further research is needed to determine its full potential.
Future Directions
Future research on CDPT-1 should focus on further elucidating its mechanism of action and determining its full potential for use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research should be conducted to investigate its potential for use in other areas such as biotechnology, cosmetics, and food science. Furthermore, research should be conducted to investigate the possible side effects of CDPT-1, as well as its potential for toxicity. Finally, research should be conducted to investigate the potential for CDPT-1 to interact with other compounds and drugs.
Synthesis Methods
CDPT-1 is synthesized through a two-step reaction involving the condensation of 3,5-dimethylpiperidine-1-carboxaldehyde and 4-chlorothiochromene. In the first step, the aldehyde is reacted with 4-chlorothiochromene in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an intermediate compound. In the second step, the intermediate compound is treated with a base, such as potassium hydroxide, to yield CDPT-1.
properties
IUPAC Name |
6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMNCXFFLMXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B6520307.png)
![3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520312.png)
![4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520316.png)
![3,4,5-trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520317.png)
![N'-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520325.png)
![N'-(2-methoxy-5-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520335.png)
![N'-(3-fluoro-4-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520336.png)
![6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6520351.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6520354.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6520359.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6520361.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide](/img/structure/B6520389.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6520391.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide](/img/structure/B6520400.png)